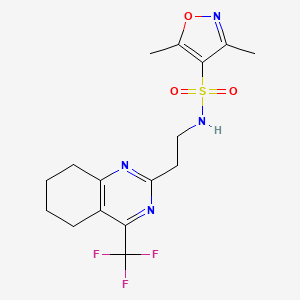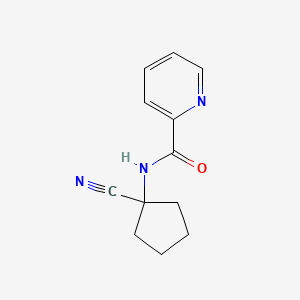![molecular formula C16H14N2O2 B2949701 (E)-3-(2-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile CAS No. 900019-51-4](/img/structure/B2949701.png)
(E)-3-(2-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile, or (E)-3-MPCP for short, is an organic compound belonging to the class of compounds known as nitriles. It is a colorless solid with a melting point of 101-103 °C and a boiling point of 212-214 °C. The chemical formula of (E)-3-MPCP is C11H11NO2. It is a versatile molecule with a wide range of applications in scientific research, medicine, and other industries.
Wissenschaftliche Forschungsanwendungen
(E)-3-MPCP has a wide range of applications in scientific research. It has been used as a model compound for the study of the synthesis and reactivity of nitriles and other organic compounds. In addition, it has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antibiotics. Furthermore, (E)-3-MPCP has been used in the synthesis of various polymers, such as polyurethanes, polyamides, and polyesters.
Wirkmechanismus
The mechanism of action of (E)-3-MPCP is not well understood. However, it is believed that the nitrile group of the molecule can act as a nucleophile, allowing it to react with other molecules. The reactivity of the nitrile group is dependent on the pH of the reaction mixture, as well as the temperature and the presence of other reagents. In addition, the nitrile group can undergo a variety of reactions, such as hydrolysis, dehydration, and substitution reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-3-MPCP are not well understood. However, it has been shown to possess antioxidant activity, which may be beneficial in the treatment of certain diseases. In addition, (E)-3-MPCP has been shown to possess antifungal activity, which may be beneficial in the treatment of fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-3-MPCP in lab experiments include its low cost, its availability in a wide range of concentrations, and its versatility in terms of its reactivity. The main limitation of (E)-3-MPCP is its instability in the presence of water, which can lead to the formation of by-products.
Zukünftige Richtungen
The future directions for (E)-3-MPCP research include the development of new methods for its synthesis, the investigation of its pharmacological properties, and the study of its potential applications in the pharmaceutical and polymer industries. In addition, further research into the biochemical and physiological effects of (E)-3-MPCP could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of (E)-3-MPCP could provide insights into its reactivity and allow for the development of new synthetic methods.
Synthesemethoden
The synthesis of (E)-3-MPCP can be achieved through a multi-step process. The first step involves the reaction of 2-methoxyphenylacetone with methyl pyrrolidine-2-carboxylate in the presence of an acid catalyst such as sulfuric acid. This reaction yields a nitrile, which is then heated to yield the desired product. In addition, the synthesis of (E)-3-MPCP can be carried out using a Grignard reaction, which involves the reaction of 2-methoxyphenylmagnesium bromide with methyl pyrrolidine-2-carboxylate.
Eigenschaften
IUPAC Name |
(E)-3-(2-methoxyphenyl)-2-(1-methylpyrrole-2-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18-9-5-7-14(18)16(19)13(11-17)10-12-6-3-4-8-15(12)20-2/h3-10H,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRMYODPABZDIF-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=CC2=CC=CC=C2OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)/C(=C/C2=CC=CC=C2OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648925 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-(2-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

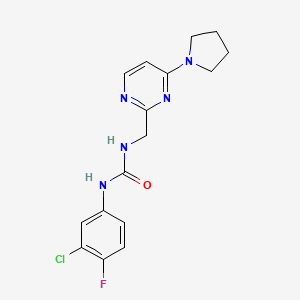

![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2949621.png)
![Methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2949622.png)
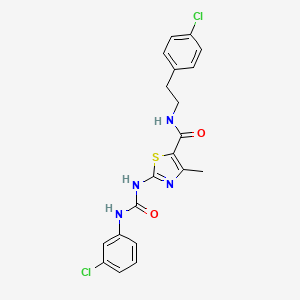

![(2-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2949629.png)
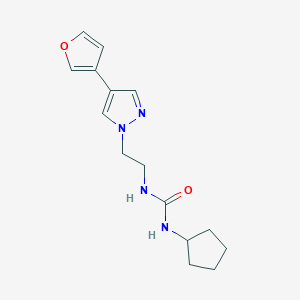
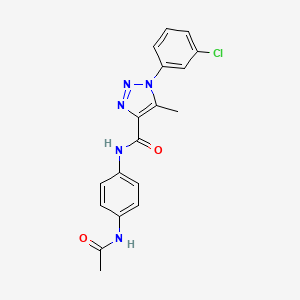
![5-(4-fluorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2949633.png)
